

The Molecular Architecture of Rosmarinic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Rosmarinic Acid*

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[City, State] – [Date] – **Rosmarinic acid**, a naturally occurring polyphenolic compound, is the subject of a new in-depth technical guide. This document provides a detailed exploration of its chemical structure and the functional groups that dictate its significant biological activities. Tailored for researchers, scientists, and professionals in drug development, this guide offers a foundational understanding of this promising molecule.

Rosmarinic acid is chemically classified as an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2][3] Its molecular formula is $C_{18}H_{16}O_8$, with a molecular weight of approximately 360.31 g/mol.[4][5] The IUPAC name for the naturally occurring enantiomer is (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid.[6]

The unique arrangement of its constituent parts gives rise to a molecule with a rich chemical profile, making it a focal point of research in pharmacology and medicinal chemistry.

Deciphering the Chemical Structure

The structural foundation of **rosmarinic acid** is built upon two key moieties derived from the shikimate pathway: a caffeic acid unit and a 3,4-dihydroxyphenyllactic acid unit. These two components are linked together through an ester bond.

The molecule possesses two phenyl rings, each substituted with two hydroxyl groups at adjacent positions (ortho-substitution), forming catechol (3,4-dihydroxyphenyl) structures.

These catechol moieties are critical to the potent antioxidant properties of **rosmarinic acid**.

Key Functional Groups and Their Significance

The biological and chemical behavior of **rosmarinic acid** is dictated by the presence of several key functional groups:

- **Carboxylic Acid Group:** The presence of a carboxylic acid (-COOH) group imparts acidic properties to the molecule. This group can be deprotonated, influencing the molecule's solubility in aqueous solutions and its ability to interact with biological targets. The pKa value for this carboxylic group is approximately 3.57.[4]
- **Phenolic Hydroxyl Groups:** **Rosmarinic acid** contains four phenolic hydroxyl (-OH) groups, two on each of the catechol rings. These groups are primary sites for antioxidant activity, as they can readily donate a hydrogen atom to neutralize free radicals.
- **Ester Group:** An ester (-COO-) linkage connects the caffeic acid and 3,4-dihydroxyphenyllactic acid portions of the molecule. This bond can be susceptible to hydrolysis, which may play a role in the metabolism of **rosmarinic acid** in biological systems.
- **Alkene Group:** The caffeic acid moiety contains a carbon-carbon double bond (C=C) in a trans-configuration, making it an α,β -unsaturated ester. This conjugated system contributes to the molecule's electronic properties and its ability to absorb ultraviolet light.

The spatial arrangement and electronic interplay of these functional groups are fundamental to the diverse pharmacological effects attributed to **rosmarinic acid**, including its antioxidant, anti-inflammatory, and antimicrobial activities.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of **rosmarinic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₆ O ₈	[1][4][5][7][8][9]
Molecular Weight	360.31 g/mol	[4][5]
IUPAC Name	(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid	[6]
pKa	3.57	[4]
Melting Point	171-175 °C	[3][10]
Solubility in Water	Slightly soluble; 0.041 g/L (predicted)	[3][11]
Solubility in PBS (pH 7.2)	At least 15 mg/mL	[5]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide (at least 25 mg/mL)	[5][10]

Experimental Protocols

The extraction, isolation, and quantification of **rosmarinic acid** are critical for research and development. Below are detailed methodologies for these key experimental procedures.

Extraction of Rosmarinic Acid from Plant Material (Lemon Balm)

This protocol describes a Soxhlet extraction method for obtaining **rosmarinic acid** from dried lemon balm (*Melissa officinalis*) leaves.

- Preparation of Plant Material: Finely grind dried lemon balm leaves to a powder.
- Defatting: Place 140 g of the powdered leaves into a cellulose thimble and perform a Soxhlet extraction with 500 mL of n-hexane for 10 hours to remove fatty substances.[8]

- Extraction: Following defatting, air-dry the plant material to remove residual hexane. Then, perform a reflux extraction twice with a 1:1 (v/v) mixture of water and ethanol for 10 hours for each extraction.[\[8\]](#)
- Initial Purification: Combine the aqueous-ethanolic extracts. The resulting solution can be further purified by liquid-liquid extraction with n-butanol to separate water-soluble impurities.[\[8\]](#)

Isolation and Purification of Rosmarinic Acid

This protocol outlines a liquid-liquid extraction and pH adjustment method for the isolation of **rosmarinic acid** from an aqueous extract.

- Solvent Partitioning: Dissolve the dried crude extract in 300 mL of distilled water. Partition this aqueous solution twice with 100 mL of toluene to remove non-polar compounds. Discard the upper toluene layer.[\[8\]](#)
- pH Adjustment (Step 1): Adjust the pH of the aqueous fraction from its initial value (e.g., pH 3.87) to 4.5 using a 10^{-2} M NaOH solution.[\[8\]](#)
- Extraction of Impurities: At pH 4.5, perform two extractions with 100 mL of methyl tert-butyl ether (MTBE) to remove other organic compounds, while **rosmarinic acid** remains in the aqueous phase. Discard the MTBE fractions.[\[8\]](#)
- pH Adjustment (Step 2): Adjust the pH of the aqueous fraction to 3.75. At this pH, **rosmarinic acid** becomes less soluble in water and more soluble in MTBE.[\[8\]](#)
- Isolation of **Rosmarinic Acid**: Partition the acidified aqueous solution with five successive 100 mL fractions of MTBE. Combine the MTBE fractions containing the **rosmarinic acid**.[\[8\]](#)
- Final Purification: Evaporate the combined MTBE fractions to dryness. Dissolve the dried material in hot water, add activated charcoal, stir for 15 minutes, and then filter. Refrigerate the filtrate to allow for the crystallization of purified **rosmarinic acid**.[\[8\]](#)

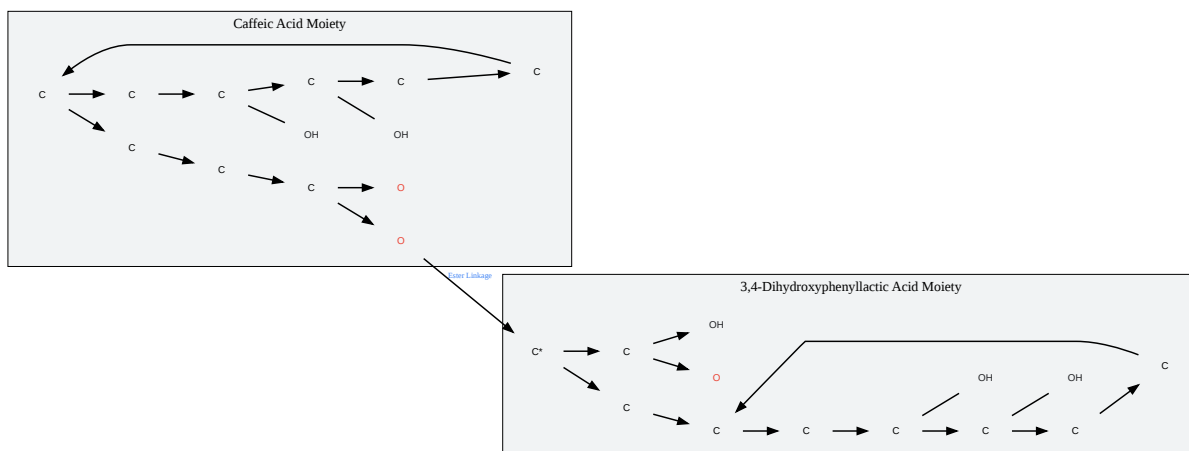
Quantification of Rosmarinic Acid by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantitative analysis of **rosmarinic acid**.

- Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.
- Mobile Phase: A gradient elution is employed using two solvents:
 - Solvent A: 0.085% phosphoric acid in water.
 - Solvent B: Acetonitrile.
- Gradient Program: A specific gradient program should be developed to achieve optimal separation. For example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B over the course of the run.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.
- Detection: Monitor the eluent at a wavelength of 330 nm, which is near the absorbance maximum for **rosmarinic acid**.
- Quantification: Prepare a calibration curve using standard solutions of **rosmarinic acid** of known concentrations. The concentration of **rosmarinic acid** in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Molecular Structure

To provide a clear visual representation of the chemical structure of **rosmarinic acid**, the following diagram has been generated using the DOT language.



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Chemical structure of **rosmarinic acid**.

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